REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:13])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([S:11][CH3:12])=[CH:7][CH:6]=1)=[O:4].[Br:14]Br.Br>C(Cl)(Cl)(Cl)Cl>[Br:14][C:2]([CH3:13])([CH3:1])[C:3]([C:5]1[CH:6]=[CH:7][C:8]([S:11][CH3:12])=[CH:9][CH:10]=1)=[O:4]
|
Name
|
|
Quantity
|
369.2 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)C1=CC=C(C=C1)SC)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
303.7 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
270 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added dropwise slowly to this solution
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated
|
Type
|
CUSTOM
|
Details
|
is then reacted further
|
Name
|
|
Type
|
|
Smiles
|
BrC(C(=O)C1=CC=C(C=C1)SC)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |